molecular formula C15H15Cl2NO3 B11988881 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid

Cat. No.: B11988881
M. Wt: 328.2 g/mol
InChI Key: BRFXGVVYPHCOTN-UHFFFAOYSA-N
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Description

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid is a complex organic compound that features a cyclopropyl group substituted with dichloroethenyl and dimethyl groups, attached to a benzoic acid moiety through a carbonyl-amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid typically involves multiple steps. One common route starts with the preparation of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. This intermediate is then reacted with an appropriate amine to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform and may require catalysts or reagents like dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing, focusing on its bioactivity and pharmacokinetics.

    Industry: The compound is explored for its potential use in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid is unique due to its combination of a cyclopropyl group with a benzoic acid moiety, providing distinct chemical and biological properties

Properties

Molecular Formula

C15H15Cl2NO3

Molecular Weight

328.2 g/mol

IUPAC Name

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid

InChI

InChI=1S/C15H15Cl2NO3/c1-15(2)9(7-11(16)17)12(15)13(19)18-10-6-4-3-5-8(10)14(20)21/h3-7,9,12H,1-2H3,(H,18,19)(H,20,21)

InChI Key

BRFXGVVYPHCOTN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=CC=C2C(=O)O)C=C(Cl)Cl)C

Origin of Product

United States

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